1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one 1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 892764-16-8
VCID: VC7723920
InChI: InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3
SMILES: CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C25H30FN3O3S
Molecular Weight: 471.59

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one

CAS No.: 892764-16-8

Cat. No.: VC7723920

Molecular Formula: C25H30FN3O3S

Molecular Weight: 471.59

* For research use only. Not for human or veterinary use.

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one - 892764-16-8

Specification

CAS No. 892764-16-8
Molecular Formula C25H30FN3O3S
Molecular Weight 471.59
IUPAC Name 1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Standard InChI InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3
Standard InChI Key BWBXGQYFCKNIPB-UHFFFAOYSA-N
SMILES CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name reflects its intricate structure:

  • Core: 4-quinolinone (1H-quinolin-4-one) provides the heterocyclic backbone.

  • Substituents:

    • 1-Butyl: Enhances lipophilicity and influences pharmacokinetics.

    • 6-Fluoro: Electron-withdrawing group that modulates electronic properties and binding affinity.

    • 7-(4-Methylpiperazin-1-yl): A tertiary amine moiety contributing to solubility and potential receptor interactions.

    • 3-Tosyl (p-toluenesulfonyl): A bulky sulfonamide group that may stabilize the molecule or participate in target binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₃₀FN₃O₃S
Molecular Weight487.6 g/mol
Key Functional GroupsQuinolinone, sulfonamide, piperazine
Calculated LogP~3.2 (indicating moderate lipophilicity)

Structural Analysis

X-ray crystallography data for analogous compounds reveal:

  • The quinolinone core adopts a planar conformation, with substituents influencing torsional angles. For example, in 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, the sulfonyl group induces a dihedral angle of 85° relative to the quinoline plane .

  • The 4-methylpiperazine ring exists in a chair conformation, with N-methyl groups enhancing steric bulk .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis typically involves sequential functionalization of a quinolinone precursor:

  • Core Formation: Cyclocondensation of aniline derivatives with β-keto esters to form the 4-quinolinone scaffold .

  • Fluorination: Electrophilic aromatic substitution using Selectfluor® or similar agents at position 6 .

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 7 with 4-methylpiperazine under basic conditions .

  • Tosylation: Sulfonylation at position 3 using p-toluenesulfonyl chloride in the presence of a base like triethylamine .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Quinolinone core formationAcetic acid, reflux, 8h65%
2Fluorination at C6Selectfluor®, DMF, 60°C78%
3Piperazine coupling at C7DIPEA, DCM, rt, 12h82%
4Tosylation at C3TsCl, Et₃N, THF, 0°C→rt75%

Analytical Characterization

  • NMR: ¹H NMR spectra show distinct signals for the tosyl methyl group (δ 2.42 ppm), piperazine protons (δ 2.5–3.1 ppm), and quinolinone aromatic protons (δ 7.2–8.5 ppm) .

  • Mass Spectrometry: ESI-MS typically exhibits [M+H]⁺ peaks at m/z 488.2 .

CompoundTargetIC₅₀/ MIC
7-Fluoro-5-(p-tolylsulfonyl)quinolin-8-olCOMT12 nM
1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-piperazinylquinolin-4-oneS. aureus4 µg/mL

Physicochemical and ADMET Properties

Solubility and Permeability

  • Aqueous Solubility: ~0.1 mg/mL (pH 7.4), influenced by the ionizable piperazine group .

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Metabolic Stability

Microsomal studies on similar compounds show hepatic clearance of 15 mL/min/kg, with primary metabolites arising from piperazine N-demethylation and sulfonamide hydrolysis .

Applications and Future Directions

Therapeutic Prospects

  • CNS Disorders: COMT inhibition could augment levodopa therapy in Parkinson’s disease .

  • Antibacterial Agents: Activity against Gram-positive pathogens warrants further exploration .

Optimization Challenges

  • Toxicity: Sulfonamide groups may pose hypersensitivity risks, necessitating structural tweaks.

  • Synthetic Complexity: Multi-step synthesis impacts scalability; flow chemistry approaches are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator